3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring, a pyrrolidine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pyrrolidine and subsequent cyclization with a suitable reagent to form the oxadiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the pyrazole or oxadiazole rings.
Scientific Research Applications
3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.
3-methyl-1H-pyrazole-5-carboxylic acid: A potent and selective D-amino acid oxidase inhibitor.
Uniqueness
3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-15-9(2-4-13-15)11(17)16-5-3-8(6-16)10-12-7-18-14-10/h2,4,7-8H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBTVEZRLSNVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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